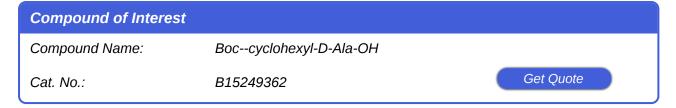


Elucidation of the Structure of Boc-cyclohexyl-D-Ala-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-tert-butoxycarbonyl-3-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH). This document details the physicochemical properties, synthesis, and spectroscopic analysis of this important amino acid derivative, which serves as a crucial building block in peptide synthesis and drug discovery.

Physicochemical Properties

Boc-cyclohexyl-D-Ala-OH is a white to off-white solid. As a non-natural amino acid derivative, its incorporation into peptide chains can impart unique conformational constraints and enhance resistance to enzymatic degradation. The D-configuration at the alpha-carbon is of particular interest for the development of peptides with improved stability and altered biological activity profiles.

Table 1: Physicochemical and Analytical Data for Boc-cyclohexyl-D-Ala-OH and its Lenantiomer.



Property	Boc-cyclohexyl-D-Ala-OH	Boc-cyclohexyl-L-Ala-OH
Synonyms	Boc-D-Cha-OH, Boc-3- cyclohexyl-D-alanine	Boc-L-Cha-OH, Boc-3- cyclohexyl-L-alanine
CAS Number	127095-92-5[1]	37736-82-6[2]
Molecular Formula	C14H25NO4[1]	C14H25NO4[2]
Molecular Weight	271.35 g/mol [2]	271.2 g/mol [2]
Appearance	White or off-white solid[1]	White powder[2]
Optical Rotation	+15.1° (c=2% in AcOH)[1]	-17.5° ± 1.5° (c=1 in MeOH)[2]
Purity	≥ 99% (Chiral HPLC)[1]	≥ 99% (HPLC)[2]

Synthesis

The synthesis of Boc-cyclohexyl-D-Ala-OH is typically achieved through the protection of the amino group of 3-cyclohexyl-D-alanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This standard procedure for Boc protection is widely applicable to various amino acids.

Experimental Protocol: Synthesis of Boc-cyclohexyl-D-Ala-OH

This protocol is adapted from the general procedure for the N-tert-butoxycarbonylation of amino acids.

Materials:

- 3-cyclohexyl-D-alanine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)
- Water (H₂O)



- tert-Butanol
- Ethyl acetate (EtOAc)
- Pentane
- Potassium hydrogen sulfate (KHSO₄)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- In a suitable reaction vessel, dissolve 3-cyclohexyl-D-alanine (1.0 equivalent) in a mixture of water and tert-butanol.
- Add a solution of sodium hydroxide (1.0-1.2 equivalents) to the mixture while stirring to maintain a basic pH.
- To the well-stirred solution, add di-tert-butyl dicarbonate (1.0-1.1 equivalents) dropwise. The reaction mixture is stirred at room temperature overnight.
- After the reaction is complete (monitored by TLC), the reaction mixture is extracted with pentane to remove any unreacted Boc₂O.
- The aqueous layer is then acidified to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate.
- The acidified aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude Boc-cyclohexyl-D-Ala-OH can be further purified by recrystallization or column chromatography.





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Caption: Synthesis workflow for Boc-cyclohexyl-D-Ala-OH.

Spectroscopic Analysis for Structure Elucidation

The structure of Boc-cyclohexyl-D-Ala-OH is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: Specific experimental spectra for Boc-cyclohexyl-D-Ala-OH are not widely available in the public domain. The following data is representative and based on the analysis of the closely related L-enantiomer and its derivatives. The key chemical shifts and fragmentation patterns are expected to be identical for the D-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Boc-cyclohexyl-D-Ala-OH.



Group	¹ H Chemical Shift (ppm, predicted)	¹³ C Chemical Shift (ppm, predicted)
Boc (C(CH ₃) ₃)	~1.45 (s, 9H)	~28.3 (3C)
Boc (C=O)	-	~155.5
Boc (quaternary C)	-	~79.5
α-CH	~4.2-4.4 (m, 1H)	~53-55
β-CH ₂	~1.5-1.8 (m, 2H)	~39-41
y-CH (cyclohexyl)	~1.6-1.8 (m, 1H)	~33-35
Cyclohexyl CH ₂	~0.8-1.8 (m, 10H)	~25-34
Carboxyl (COOH)	~10-12 (br s, 1H)	~175-177

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Expected Fragmentation Pattern:

Under electrospray ionization (ESI), Boc-cyclohexyl-D-Ala-OH is expected to show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Common fragmentation pathways involve the loss of the Boc group or parts of it.

Table 3: Expected m/z Values for Key Fragments of Boc-cyclohexyl-D-Ala-OH.

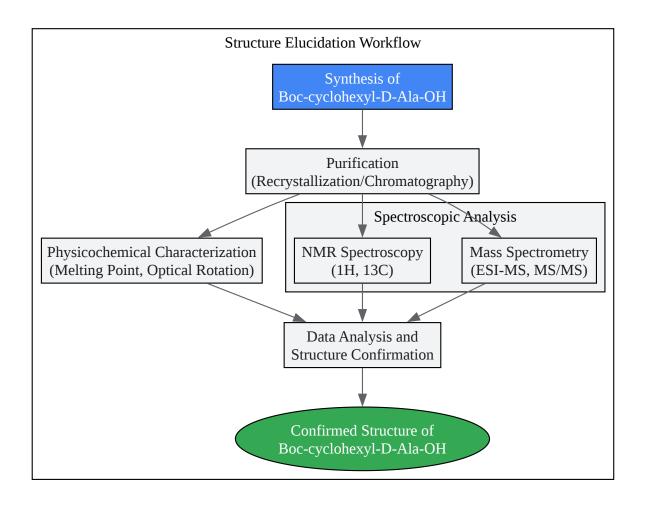


Fragment	Formula	Expected m/z
[M+H]+	C14H26NO4 ⁺	272.18
[M+Na]+	C14H25NNaO4 ⁺	294.16
[M-H] ⁻	C14H24NO4 ⁻	270.17
[M-Boc+H]+	C ₉ H ₁₈ NO ₂ +	172.13
[M-C ₄ H ₈ +H] ⁺ (loss of isobutylene)	C10H18NO4 ⁺	216.12

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized compound like Boc-cyclohexyl-D-Ala-OH follows a logical progression of experimental and analytical steps.





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Caption: Logical workflow for the synthesis and structure elucidation.

Conclusion

The structure of Boc-cyclohexyl-D-Ala-OH can be unequivocally confirmed through a combination of its synthesis from known starting materials and comprehensive spectroscopic analysis. The characteristic signals in the ¹H and ¹³C NMR spectra, along with the molecular ion peak and predictable fragmentation patterns in the mass spectrum, provide a detailed and consistent picture of the molecule's atomic connectivity and functional groups. This well-characterized building block is essential for the rational design and synthesis of novel peptides with tailored properties for various applications in research and drug development.



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